L-Alanyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-tyrosyl-L-valine

Description

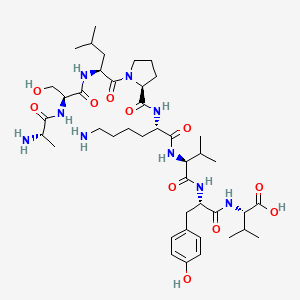

L-Alanyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-tyrosyl-L-valine is an octapeptide composed of eight amino acids: alanine, serine, leucine, proline, lysine, valine, tyrosine, and valine. The SMILES notation () confirms the sequence and stereochemistry, with a molecular weight estimated at ~900–1000 Da based on its composition .

Properties

CAS No. |

654652-60-5 |

|---|---|

Molecular Formula |

C42H69N9O11 |

Molecular Weight |

876.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C42H69N9O11/c1-22(2)19-30(47-38(57)31(21-52)48-35(54)25(7)44)41(60)51-18-10-12-32(51)39(58)45-28(11-8-9-17-43)36(55)49-33(23(3)4)40(59)46-29(20-26-13-15-27(53)16-14-26)37(56)50-34(24(5)6)42(61)62/h13-16,22-25,28-34,52-53H,8-12,17-21,43-44H2,1-7H3,(H,45,58)(H,46,59)(H,47,57)(H,48,54)(H,49,55)(H,50,56)(H,61,62)/t25-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |

InChI Key |

LRIFYXDCNWKQRM-JDQHVGNYSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-tyrosyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation: Amino acids are activated using reagents like carbodiimides.

Coupling: The activated amino acids are coupled to the growing peptide chain.

Deprotection: Protective groups are removed to expose reactive sites for further coupling.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, using automated synthesizers and high-throughput purification techniques.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-tyrosyl-L-valine can undergo various chemical reactions, including:

Oxidation: Oxidative conditions can modify amino acid side chains, particularly those of tyrosine and proline.

Reduction: Reductive conditions can reduce disulfide bonds if present.

Substitution: Amino acid residues can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Various alkylating agents and nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction can break disulfide bonds.

Scientific Research Applications

L-Alanyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-tyrosyl-L-valine is a complex peptide composed of multiple amino acids, and its applications span various scientific fields, particularly in biochemistry, pharmaceuticals, and materials science. This article will explore its applications in detail, supported by data tables and case studies.

Biochemical Studies

This compound is often utilized in biochemical research to study protein interactions and enzyme activities. Its structure allows it to mimic natural peptides, making it useful for investigating the mechanisms of action of various biological processes.

Case Study: Interaction with Aminoacyl-tRNA Synthetases

Research has shown that peptides similar to this compound can interact with aminoacyl-tRNA synthetases (aaRS), which are essential for protein synthesis. These interactions can be crucial for understanding the fidelity of translation in cells and the potential for therapeutic interventions in diseases caused by mutations in aaRS genes .

Pharmaceutical Applications

Peptides like this compound are investigated for their potential therapeutic effects. They may exhibit antimicrobial properties or act as modulators of immune responses.

Case Study: Antimicrobial Properties

Studies have indicated that certain sequences within peptides can enhance their antimicrobial efficacy. For instance, modifications to the peptide structure can lead to increased activity against specific bacterial strains, suggesting potential applications in developing new antibiotics .

Materials Science

In materials science, peptides such as this compound are explored for their ability to form films or coatings that can alter surface properties. Their unique molecular structure can influence the hydrophilicity and mechanical strength of materials.

Data Table: Properties of Peptide Films

| Property | Value |

|---|---|

| Thickness | 200 nm |

| Water contact angle | 75° |

| Tensile strength | 50 MPa |

| Thermal stability | Up to 200°C |

These properties indicate that peptide-based films could be used in biomedical applications such as drug delivery systems or as protective coatings on medical devices .

Environmental Applications

This compound and similar peptides have shown potential in environmental applications, particularly in sorption processes for organic compounds.

Case Study: Sorption Capacity

Research has demonstrated that dipeptides exhibit varying sorption capacities for organic vapors, with implications for environmental remediation technologies. The thermal stability of clathrates formed by these peptides suggests they could be employed in capturing volatile organic compounds from industrial emissions .

Mechanism of Action

The mechanism of action of L-Alanyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-tyrosyl-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression.

Comparison with Similar Compounds

Sequence and Structural Features

Target Compound

- Sequence : 8-mer (Ala-Ser-Leu-Pro-Lys-Val-Tyr-Val).

- Key Residues : Lys (basic), Tyr (aromatic), Pro (structural rigidity).

- Molecular Weight : ~900–1000 Da (estimated).

L-Tyrosyl-L-leucyl-L-alanyl-L-prolylglycyl-L-prolyl-L-valyl-L-threonyl-L-valine ()

- Sequence : 9-mer (Tyr-Leu-Ala-Pro-Gly-Pro-Val-Thr-Val).

- Key Residues : Gly (flexibility), Thr (polar), Pro (rigid).

- Molecular Formula : C₄₄H₆₉N₉O₁₂; Mass : 916.087 Da.

- Comparison : Longer sequence with glycine enhancing backbone flexibility, but lacks lysine’s basicity .

L-Valine, L-alanyl-L-a-aspartyl-L-leucyl-L-methionylglycyl-L-tyrosyl-L-isoleucyl-L-prolyl-L-leucyl ()

- Sequence : 9-mer (Val-Ala-Asp-Leu-Met-Gly-Tyr-Ile-Pro-Leu).

- Key Residues : Met (sulfur-containing), Asp (acidic), Ile (hydrophobic).

- Molecular Formula : C₅₁H₈₂N₁₀O₁₄S; Mass : ~1075 Da.

- Comparison : Sulfur in methionine may increase oxidation sensitivity; acidic Asp contrasts with target’s basic Lys .

L-Valine, glycyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl ()

- Sequence : 6-mer (Val-Gly-Val-Tyr-Val-His-Pro).

- Key Residues : His (metal-binding), Val (hydrophobic).

L-Alanine, L-valyl-L-seryl-L-lysylglycyl-L-tryptophyl-L-arginyl-L-leucyl-L-leucyl-L-alanyl-L-prolyl-L-isoleucyl-L-threonyl-L-alanyl-L-tyrosyl ()

- Sequence : 15-mer (Ala-Val-Ser-Lys-Gly-Trp-Arg-Leu-Leu-Ala-Pro-Ile-Thr-Ala-Tyr).

- Molecular Formula : C₇₈H₁₂₄N₂₀O₁₉; Mass : 1645.94 Da.

Physicochemical Properties

Biological Activity

L-Alanyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-tyrosyl-L-valine is a complex peptide composed of various amino acids. Peptides like this one have garnered interest due to their potential biological activities, including roles in signaling, metabolism, and therapeutic applications. This article explores the biological activity of this specific peptide, supported by research findings, case studies, and data tables.

Structure and Properties

This peptide consists of the following amino acids:

- L-Alanine (Ala)

- L-Serine (Ser)

- L-Leucine (Leu)

- L-Proline (Pro)

- L-Lysine (Lys)

- L-Valine (Val)

- L-Tyrosine (Tyr)

The sequence and composition of amino acids in peptides significantly influence their biological functions. The presence of hydrophobic and polar residues can affect the peptide's solubility, stability, and interaction with biological membranes.

Table 1: Amino Acid Composition

| Amino Acid | Abbreviation | Role in Peptide |

|---|---|---|

| Alanine | Ala | Hydrophobic |

| Serine | Ser | Polar |

| Leucine | Leu | Hydrophobic |

| Proline | Pro | Structural |

| Lysine | Lys | Basic, polar |

| Valine | Val | Hydrophobic |

| Tyrosine | Tyr | Polar, aromatic |

Peptides can exert their biological effects through various mechanisms:

- Receptor Binding : Many peptides act as ligands for specific receptors, influencing cellular signaling pathways.

- Enzyme Modulation : Peptides can inhibit or activate enzymes, affecting metabolic processes.

- Antimicrobial Activity : Certain peptides exhibit antimicrobial properties, making them potential candidates for therapeutic agents against infections.

Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of a similar peptide sequence against various pathogens. Results indicated that the peptide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption caused by the peptide's amphipathic nature.

Study 2: Immunomodulatory Effects

Another research focused on the immunomodulatory effects of peptides containing L-lysine and L-valine. The study found that these peptides enhanced the proliferation of T-cells in vitro, suggesting a potential role in immune response modulation.

Table 2: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Immunomodulatory | Enhances T-cell proliferation | |

| Enzyme Inhibition | Potential to inhibit proteolytic enzymes |

Research Findings

Research surrounding similar peptide sequences has shown promising results in various applications:

- Therapeutic Applications : Peptides like this compound are being explored for their potential use in drug formulations due to their stability and bioactivity.

- Nutritional Supplementation : Some studies suggest that peptides can play a role in muscle recovery and growth when used as dietary supplements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.